N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)
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Overview
Description
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) is an organic compound with the molecular formula C19H20N4O2 . It is also known by its IUPAC name, N-[4-({4-[(aziridine-1-carbonyl)amino]phenyl}methyl)phenyl]aziridine-1-carboxamide . This compound is characterized by the presence of aziridine rings, which are three-membered nitrogen-containing heterocycles, and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) typically involves the reaction of methylenedi-p-phenylene with aziridine-1-carboxamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, where nucleophiles replace the aziridine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxides and hydroxylated derivatives.
Reduction: Amines and related derivatives.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and as a cross-linking agent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) involves its interaction with biological molecules, leading to the formation of covalent bonds with nucleophilic sites on proteins and DNA . This interaction can result in the inhibition of enzyme activity and disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]di(aziridine-1-carboxamide)
- N,N’-[Methylenedi(3,1-phenylene)]di(aziridine-1-carboxamide)
Uniqueness
N,N’-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
71975-65-0 |
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Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-[[2-(aziridine-1-carbonylamino)phenyl]methyl]phenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C19H20N4O2/c24-18(22-9-10-22)20-16-7-3-1-5-14(16)13-15-6-2-4-8-17(15)21-19(25)23-11-12-23/h1-8H,9-13H2,(H,20,24)(H,21,25) |
InChI Key |
WGEGXWMHCZNWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(=O)NC2=CC=CC=C2CC3=CC=CC=C3NC(=O)N4CC4 |
Origin of Product |
United States |
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